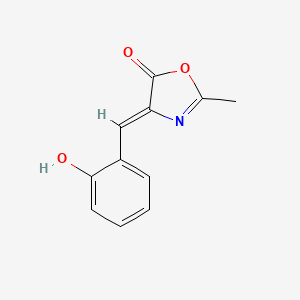
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a hydroxybenzylidene group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The hydroxybenzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide
- 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol
- Benzylidene acetal derivatives
Uniqueness
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one stands out due to its unique combination of a hydroxybenzylidene group and an oxazole ring This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
Propriétés
Numéro CAS |
76834-54-3 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO3/c1-7-12-9(11(14)15-7)6-8-4-2-3-5-10(8)13/h2-6,13H,1H3/b9-6- |
Clé InChI |
JLMWAHKOLKQUBF-TWGQIWQCSA-N |
SMILES isomérique |
CC1=N/C(=C\C2=CC=CC=C2O)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC=CC=C2O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)
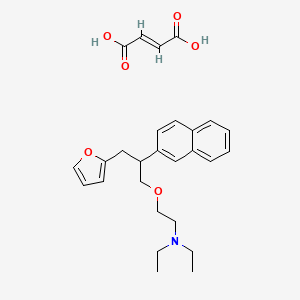
![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
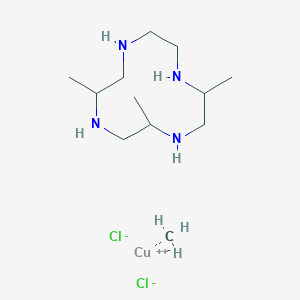
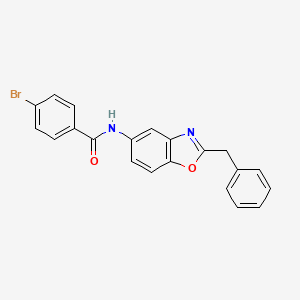
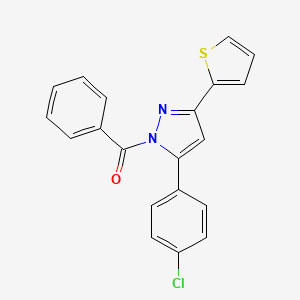


![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)

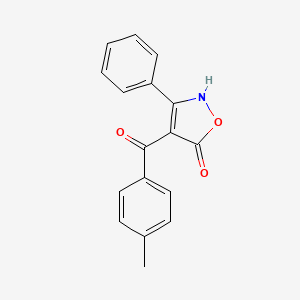

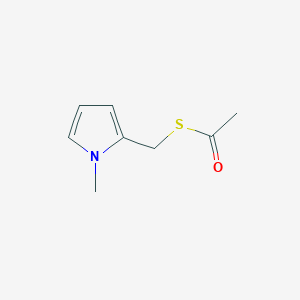
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
